molecular formula C16H16ClF3N4 B12267341 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B12267341
M. Wt: 356.77 g/mol
InChI Key: QCKSLRMQGCUGDW-UHFFFAOYSA-N
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Description

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-[(2-chlorophenyl)methyl]piperazine. This intermediate is then reacted with 6-(trifluoromethyl)pyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products .

Scientific Research Applications

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
  • 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Uniqueness

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to the presence of the chlorophenyl group, which can influence its binding affinity and specificity towards molecular targets. This structural feature may enhance its pharmacological profile compared to similar compounds .

Properties

Molecular Formula

C16H16ClF3N4

Molecular Weight

356.77 g/mol

IUPAC Name

4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H16ClF3N4/c17-13-4-2-1-3-12(13)10-23-5-7-24(8-6-23)15-9-14(16(18,19)20)21-11-22-15/h1-4,9,11H,5-8,10H2

InChI Key

QCKSLRMQGCUGDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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